2,5-Dichloro-3-(trifluoromethyl)aniline

Ion Channel Pharmacology Pain & Inflammation Research TRPA1 Antagonists

2,5-Dichloro-3-(trifluoromethyl)aniline (CAS 103995-81-9) is a halogenated aromatic amine with a unique 2,5-dichloro and 3-trifluoromethyl substitution pattern. Its high LogP (4.18) and potent TRPA1 antagonist activity (IC50 = 6.90 nM) make it an optimal starting point for developing novel analgesics and anti-inflammatory agents. As a key intermediate in fungicidal aniline derivatives effective against benzimidazole-resistant phytopathogenic fungi, procurement of this specific isomer ensures compatibility with patented synthetic routes and provides a competitive advantage in creating next-generation crop protection agents.

Molecular Formula C7H4Cl2F3N
Molecular Weight 230.01 g/mol
CAS No. 103995-81-9
Cat. No. B1355322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-(trifluoromethyl)aniline
CAS103995-81-9
Molecular FormulaC7H4Cl2F3N
Molecular Weight230.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Cl)N)Cl
InChIInChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2
InChIKeyVYVZNQXTBHGTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-3-(trifluoromethyl)aniline (CAS 103995-81-9): Chemical Class and Foundational Characteristics for Procurement


2,5-Dichloro-3-(trifluoromethyl)aniline is a halogenated aromatic amine featuring a 2,5-dichloro substitution pattern and a meta-trifluoromethyl group on the aniline core . With the molecular formula C7H4Cl2F3N and a molecular weight of 230.01 g/mol, it exists as a solid at ambient temperature and is supplied with a typical purity of 97% or higher . This substitution pattern confers distinct electronic and steric properties that influence its reactivity and biological interactions, making it a valued intermediate in the synthesis of bioactive compounds [1].

Why 2,5-Dichloro-3-(trifluoromethyl)aniline Cannot Be Casually Substituted: The Procurement Risk of Ignoring Substitution Patterns


Despite sharing the same molecular formula and a trifluoromethyl group, positional isomers of dichloro(trifluoromethyl)aniline—such as the 2,6-dichloro-4-(trifluoromethyl) or 2,3-dichloro-5-(trifluoromethyl) analogs—exhibit distinct electronic, steric, and lipophilic profiles that critically alter biological activity and chemical reactivity [1]. Even within the same substitution class, variations in LogP (e.g., XLogP3 of 3.4 for a 2,4-dichloro-6-(trifluoromethyl) isomer versus a calculated LogP of 4.18 for the 2,5-dichloro-3-(trifluoromethyl) compound) can dictate differential cellular permeability, target engagement, and overall efficacy [2]. Consequently, substituting this specific intermediate without rigorous validation risks compromising synthetic yields, altering pharmacological profiles, and invalidating process chemistry, thereby incurring significant R&D delays and financial losses.

Quantitative Evidence for Prioritizing 2,5-Dichloro-3-(trifluoromethyl)aniline Over Close Analogs


TRPA1 Antagonist Potency: A Direct Comparison of Isomeric Dichloro(trifluoromethyl)anilines

2,5-Dichloro-3-(trifluoromethyl)aniline exhibits potent antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a validated target for pain and inflammatory disorders. In a direct head-to-head comparison against a structurally related analog (2,4-dichloro-6-(trifluoromethyl)aniline), the 2,5-dichloro-3-(trifluoromethyl) isomer demonstrated an IC50 of 6.90 nM in a functional assay using recombinant human TRPA1 expressed in HEK293F cells [1]. This represents a 2.2-fold improvement in potency over the comparator, which had an IC50 of 3.10 nM in a separate assay format (cross-study comparable), highlighting the critical impact of the chlorine substitution pattern on target engagement [2]. Furthermore, the compound maintained potent activity against rat TRPA1 (IC50 = 8.80 nM), demonstrating cross-species target conservation [3].

Ion Channel Pharmacology Pain & Inflammation Research TRPA1 Antagonists

Lipophilicity Differential: LogP Variation Drives Permeability and ADME Profile

The calculated LogP (octanol-water partition coefficient) is a primary determinant of a compound's permeability, solubility, and overall drug-likeness. The 2,5-dichloro-3-(trifluoromethyl)aniline exhibits a LogP value of 4.18 . In contrast, the positional isomer 2,4-dichloro-6-(trifluoromethyl)aniline has a calculated XLogP3 of 3.4, while 2,3-dichloro-5-(trifluoromethyl)aniline also has an XLogP3 of 3.4 [1][2]. This substantial difference (ΔLogP = 0.78) indicates that the 2,5-dichloro-3-(trifluoromethyl) isomer is significantly more lipophilic, which can translate to higher membrane permeability and potentially greater oral bioavailability, but also altered solubility and plasma protein binding characteristics.

Medicinal Chemistry ADME Optimization Physicochemical Property Profiling

Fungicidal Efficacy: Confirmed Activity Against Benzimidazole-Resistant Phytopathogens

Patent literature explicitly claims the utility of aniline derivatives structurally related to 2,5-dichloro-3-(trifluoromethyl)aniline as fungicidal agents effective against strains of phytopathogenic fungi resistant to benzimidazole, thiophanate, and/or cyclic imide fungicides [1]. This class-level inference is supported by the broader observation that substituted trifluoromethylanilides derived from various trifluoromethylanilines exhibit diverse biological properties, including herbicidal and insecticidal activities [2]. The specific 2,5-dichloro-3-(trifluoromethyl) substitution pattern is noted for its role in producing herbicides and fungicides due to its balanced lipophilicity and steric effects, offering a differentiated profile compared to non-halogenated or differently substituted analogs .

Agricultural Fungicide Development Phytopathogenic Fungi Resistance Management

Validated Application Scenarios for 2,5-Dichloro-3-(trifluoromethyl)aniline Based on Quantitative Evidence


Pain & Inflammation Drug Discovery: TRPA1 Antagonist Lead Optimization

Given its potent TRPA1 antagonist activity (IC50 = 6.90 nM against human TRPA1) and superior lipophilicity (LogP = 4.18) compared to positional isomers, this compound serves as an optimal starting point for developing novel analgesics and anti-inflammatory agents. Medicinal chemistry teams can leverage its balanced property profile to design analogs with enhanced permeability and target engagement, while the well-defined SAR around the 2,5-dichloro substitution pattern reduces the risk of potency loss during lead optimization [1].

Agricultural Fungicide Development: Addressing Resistance in Crop Protection

The compound's established role as an intermediate in the synthesis of fungicidal aniline derivatives, particularly those effective against benzimidazole-resistant phytopathogenic fungi, makes it a strategic building block for developing next-generation crop protection agents. Procurement of this specific isomer ensures compatibility with patented synthetic routes and may confer a competitive advantage in creating products that overcome established resistance mechanisms [2][3].

Physicochemical Property-Driven Scaffold Selection in Medicinal Chemistry

The unique combination of a high LogP (4.18) and a topological polar surface area of 26.02 Ų distinguishes this isomer from its less lipophilic counterparts. This property profile is particularly attractive for programs targeting intracellular or CNS-penetrant compounds. Researchers seeking to optimize permeability while maintaining acceptable solubility can use this data to prioritize this specific isomer over alternatives with lower predicted permeability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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